molecular formula C11H13N3O B8727715 N-(1H-Imidazol-2-ylmethyl)-4-methoxyaniline CAS No. 660405-05-0

N-(1H-Imidazol-2-ylmethyl)-4-methoxyaniline

Katalognummer: B8727715
CAS-Nummer: 660405-05-0
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: UCGAWWFSIMHMAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyphenyl-1H-imidazol-2-ylmethylamine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Imidazol-2-ylmethyl)-4-methoxyaniline typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl-1H-imidazol-2-ylmethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole oxides.

    Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole oxides, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl-1H-imidazol-2-ylmethylamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biological processes. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxyphenyl-1H-imidazol-2-ylmethylamine is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical reactivity and potential applications. This structural feature distinguishes it from simpler imidazole derivatives and allows for a broader range of chemical modifications and applications.

Eigenschaften

CAS-Nummer

660405-05-0

Molekularformel

C11H13N3O

Molekulargewicht

203.24 g/mol

IUPAC-Name

N-(1H-imidazol-2-ylmethyl)-4-methoxyaniline

InChI

InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13)

InChI-Schlüssel

UCGAWWFSIMHMAS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NCC2=NC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.